molecular formula C9H10ClNO3S B13640095 6-Cyclobutoxypyridine-3-sulfonyl chloride

6-Cyclobutoxypyridine-3-sulfonyl chloride

Cat. No.: B13640095
M. Wt: 247.70 g/mol
InChI Key: IVRQEAULDIHVFS-UHFFFAOYSA-N
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Description

6-Cyclobutoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO3S. It is a derivative of pyridine, featuring a sulfonyl chloride group at the 3-position and a cyclobutoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutoxypyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process includes adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This reaction produces pyridine-3-sulfonyl chloride, which can then be further modified to introduce the cyclobutoxy group .

Industrial Production Methods

Industrial production methods for pyridine-3-sulfonyl chloride, which is a precursor to this compound, involve similar steps but are optimized for higher yields and reduced byproduct formation. The reaction solution is subjected to distillation under reduced pressure to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Catalysts: Catalysts such as palladium are often used in coupling reactions involving this compound.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

Scientific Research Applications

6-Cyclobutoxypyridine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclobutoxypyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclobutoxypyridine-3-sulfonyl chloride is unique due to the presence of the cyclobutoxy group, which introduces steric hindrance and affects the compound’s reactivity and solubility. This makes it particularly useful in applications where specific reactivity patterns are desired.

Properties

Molecular Formula

C9H10ClNO3S

Molecular Weight

247.70 g/mol

IUPAC Name

6-cyclobutyloxypyridine-3-sulfonyl chloride

InChI

InChI=1S/C9H10ClNO3S/c10-15(12,13)8-4-5-9(11-6-8)14-7-2-1-3-7/h4-7H,1-3H2

InChI Key

IVRQEAULDIHVFS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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